molecular formula C8H16OS B14596396 1,3-Oxathiolane, 2-pentyl- CAS No. 59323-69-2

1,3-Oxathiolane, 2-pentyl-

Cat. No.: B14596396
CAS No.: 59323-69-2
M. Wt: 160.28 g/mol
InChI Key: DLUNVVQHICFZDQ-UHFFFAOYSA-N
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Description

1,3-Oxathiolane, 2-pentyl-: is an organosulfur compound with the molecular formula C8H16OS It is a five-membered heterocyclic compound containing both sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Oxathiolane, 2-pentyl- can be synthesized through several methods. One common approach involves the cyclization of mercaptoethanol with aldehydes or ketones under acidic conditions. For instance, the reaction of 2-pentanone with mercaptoethanol in the presence of a catalytic amount of acid can yield 1,3-oxathiolane, 2-pentyl-.

Industrial Production Methods: Industrial production of 1,3-oxathiolane derivatives often involves the use of organocatalysts to promote the cyclization reactions. These methods are advantageous due to their efficiency and the mild reaction conditions required. For example, the use of nitromethane as a solvent and triethylamine as a base can facilitate the cyclization of mercaptoethanol with various carbonyl compounds to produce 1,3-oxathiolane derivatives .

Chemical Reactions Analysis

Types of Reactions: 1,3-Oxathiolane, 2-pentyl- undergoes several types of chemical reactions, including:

    Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxathiolane ring can be reduced to form thiolanes.

    Substitution: The hydrogen atoms on the carbon atoms adjacent to the sulfur and oxygen can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolanes.

    Substitution: Halogenated oxathiolanes.

Scientific Research Applications

1,3-Oxathiolane, 2-pentyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including nucleoside analogues.

    Biology: Derivatives of 1,3-oxathiolane are studied for their potential as antiviral agents, particularly in the treatment of HIV.

    Medicine: Some oxathiolane derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the synthesis of materials with unique properties, such as polymers and surfactants

Mechanism of Action

The mechanism of action of 1,3-oxathiolane, 2-pentyl- and its derivatives often involves the interaction with biological macromolecules. For instance, nucleoside analogues containing the oxathiolane ring can inhibit viral reverse transcriptase enzymes by competing with natural nucleosides for incorporation into viral DNA. This results in the termination of DNA chain elongation and inhibition of viral replication .

Comparison with Similar Compounds

    1,3-Thiazolidine: Contains a sulfur and nitrogen atom in the ring.

    1,3-Dioxolane: Contains two oxygen atoms in the ring.

    1,3-Oxazolidine: Contains an oxygen and nitrogen atom in the ring.

Comparison: 1,3-Oxathiolane, 2-pentyl- is unique due to the presence of both sulfur and oxygen in the ring, which imparts distinct chemical reactivity and biological activity compared to its analogues. For example, the sulfur atom in oxathiolanes can undergo oxidation to form sulfoxides and sulfones, which is not possible in dioxolanes or oxazolidines .

Properties

CAS No.

59323-69-2

Molecular Formula

C8H16OS

Molecular Weight

160.28 g/mol

IUPAC Name

2-pentyl-1,3-oxathiolane

InChI

InChI=1S/C8H16OS/c1-2-3-4-5-8-9-6-7-10-8/h8H,2-7H2,1H3

InChI Key

DLUNVVQHICFZDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1OCCS1

Origin of Product

United States

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